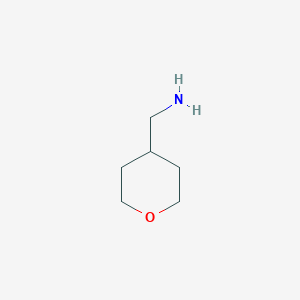

4-Aminomethyltetrahydropyran

描述

Overview of the Chemical Compound's Significance in Modern Chemistry

4-Aminomethyltetrahydropyran is a heterocyclic amine that has garnered attention in various fields of chemical research. Its unique structural features, combining a tetrahydropyran (B127337) ring with an aminomethyl group, make it a valuable building block in medicinal chemistry and materials science. The compound, with the CAS number 130290-79-8, is recognized for its role as a reagent in the synthesis of complex molecules. chemicalbook.com

In the realm of medicinal chemistry, this compound has been utilized in the development of novel therapeutic agents. For instance, it served as a key reagent in the core modification for the discovery of CC-214-2, an orally available and selective inhibitor of the mTOR kinase. chemicalbook.com Furthermore, it has been employed in the creation of pyrazoloquinolines as PDE10A inhibitors for potential schizophrenia treatment. chemicalbook.com The versatility of this compound also extends to peptide synthesis, where its derivative, Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid, acts as a protecting group, enabling selective modifications of amino acids. chemimpex.com

Beyond pharmaceuticals, this compound is being investigated for its potential in environmental applications, specifically in post-combustion carbon dioxide (CO2) capture. researchgate.net Research has focused on its kinetic and equilibrium reactions with CO2 in aqueous solutions, suggesting its promise as an efficient absorbent. researchgate.netacs.org Studies have shown that its performance in this capacity is superior to the industrial standard, monoethanolamine (MEA). acs.orgresearchgate.net

More recently, the compound has been integral in the development of advanced materials. In 2025, researchers successfully synthesized a layered heterostructure single crystal, (PbCl2)2(this compound)2PbCl4, by modifying the cyclohexylmethylamine cation into the this compound cation. nih.gov This novel material exhibits enhanced stability and suppressed ion migration, making it a promising candidate for high-performance X-ray detection. nih.gov

Historical Context of Tetrahydropyran Derivatives in Scientific Inquiry

Historically, the synthesis of tetrahydropyran rings has been a central theme in natural product synthesis. nih.gov Chemists have devised numerous strategies to construct this heterocyclic system, including methods like hetero-Diels-Alder reactions, Prins cyclizations, and ring-closing metathesis. researchgate.net The application of these methods is often showcased in the total synthesis of complex natural products, where the formation of the tetrahydropyran ring is a key strategic challenge. nih.gov

The study of tetrahydropyran derivatives has also been fundamental to advancing the understanding of reaction mechanisms in carbohydrate chemistry. umsl.edu Simplified model systems based on the tetrahydropyran ring have allowed researchers to investigate the intricate factors that govern the stereoselectivity of glycosylation reactions. umsl.edu These studies have provided valuable insights into the conformational changes that occur during these reactions and their influence on the final product. umsl.edu The first publication on tetrahydropyran derivatives in the Journal of Organic Chemistry dates back to 1961, indicating a long-standing interest in this class of compounds within the scientific community. acs.org

Scope and Objectives of Research on this compound

Current research on this compound is multifaceted, with primary objectives centered on its application in drug discovery, materials science, and environmental technology.

A significant area of investigation involves its use as a building block in the synthesis of novel pharmaceuticals. Researchers aim to leverage its unique structure to create more effective and selective therapeutic agents. chemicalbook.comchemimpex.com This includes its incorporation into complex molecules targeting specific biological pathways. chemimpex.com

In the field of carbon capture, the primary objective is to fully characterize and optimize the performance of this compound as a solvent for CO2 absorption. researchgate.netresearchgate.netnewcastle.edu.au This involves detailed kinetic and thermodynamic studies to understand its reaction mechanisms with CO2 and to compare its efficiency against existing technologies. researchgate.netacs.org Researchers are also exploring its use in blended solvent systems to enhance CO2 absorption rates. researchgate.netnewcastle.edu.aunewcastle.edu.au The overarching goal is to develop more energy-efficient and cost-effective carbon capture processes. researchgate.net

A new frontier of research has emerged in materials science, with the objective of utilizing this compound to create novel functional materials. nih.gov A recent study focused on suppressing ion migration in heterostructure single crystals for highly sensitive and stable X-ray detection. nih.gov The research successfully produced a layered heterostructure single crystal incorporating this compound, which demonstrated exceptional properties for X-ray detection devices. nih.gov Future work in this area will likely focus on further developing these heterostructure single crystals for optoelectronic applications. nih.gov

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 130290-79-8 |

| IUPAC Name | (Tetrahydro-2H-pyran-4-yl)methanamine |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 182-184 °C |

| Density | 0.989 g/cm³ |

Table 2: Research Applications of this compound

| Application Area | Specific Use | Key Research Finding |

| Medicinal Chemistry | Synthesis of mTOR kinase inhibitors | Reagent in the core modification for the discovery of CC-214-2. chemicalbook.com |

| Synthesis of PDE10A inhibitors | Reagent in the development of pyrazoloquinolines for schizophrenia treatment. chemicalbook.com | |

| Carbon Capture | Absorbent for post-combustion CO2 capture | Superior performance compared to the industrial standard monoethanolamine (MEA). acs.orgresearchgate.net |

| Blended solvent with ammonia (B1221849) | Addition of 4-AMTHP increases the kinetic reactivity of ammonia solutions for CO2 absorption. newcastle.edu.au | |

| Materials Science | Component of heterostructure single crystals | Enhances crystal stability and suppresses ion migration for improved X-ray detection. nih.gov |

Structure

2D Structure

属性

IUPAC Name |

oxan-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-6-1-3-8-4-2-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBPLHNLRKRLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378283 | |

| Record name | 4-aminomethyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130290-79-8 | |

| Record name | 4-Aminomethyltetrahydropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130290-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-aminomethyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxan-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Aminomethyltetrahydropyran

The conventional synthesis of this compound is typically achieved through multi-step sequences that first construct the core heterocyclic ring and then introduce the required functional group.

Multi-step Organic Reactions for Tetrahydropyran (B127337) Ring Formation

The formation of the tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a foundational step. A variety of cyclization strategies have been developed to construct this core. One common method involves the reaction of a bis(2-halogenoethyl) ether with a 2-substituted acetic ester in the presence of a base. google.com For instance, reacting bis(2-chloroethyl) ether with diethyl malonate can produce tetrahydropyran-4,4-dicarboxylic acid diethyl ester, which can then be hydrolyzed and decarboxylated to yield tetrahydropyran-4-carboxylic acid. google.com Another approach is the Prins cyclization, an acid-catalyzed reaction between an alkene and an aldehyde, which can be adapted to form the THP ring. nih.gov Furthermore, ring-closing metathesis (RCM) has been effectively used to create THP derivatives from appropriate diene precursors. nih.gov These methods, while effective, often require multiple steps and careful control of reaction conditions to achieve desired yields and stereoselectivity. google.comnih.gov

Introduction of Aminomethyl Functional Group: Nucleophilic Substitution and Protecting Group Strategies

Once the tetrahydropyran ring is formed, the aminomethyl group (-CH₂NH₂) is introduced. A prevalent pathway is the reduction of a nitrile group at the 4-position. For example, 4-cyanotetrahydropyran can be reduced to this compound using hydrogen gas in the presence of a catalyst like Raney nickel. google.com However, this method can sometimes lead to the formation of by-products such as bis(4-tetrahydropyranylmethyl)amine. google.com

Another key strategy is the reductive amination of tetrahydro-4H-pyran-4-one. This reaction can be performed using various reducing agents and an ammonia (B1221849) source. For example, using ammonium (B1175870) formate (B1220265) with a palladium on activated carbon catalyst provides a route under mild conditions.

In many multi-step syntheses involving amines, protecting groups are essential to prevent unwanted side reactions. wikipedia.org The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are commonly used for this purpose. wikipedia.orgug.edu.plresearchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to most bases and nucleophiles but can be removed under acidic conditions. organic-chemistry.org The Fmoc group, often installed using Fmoc-Cl or Fmoc-OSu, is stable to acid but is cleaved by bases like piperidine. wikipedia.orgug.edu.pl This orthogonality allows for selective deprotection of different functional groups within the same molecule. wikipedia.org

A summary of common reduction methods for the aminomethyl group is presented below.

Table 1: Synthetic Routes to this compound| Starting Material | Key Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| 4-Cyanotetrahydropyran | H₂, Raney Nickel, Anhydrous Ethanol | This compound | Can produce bis(4-tetrahydro-pyranylmethyl)amine as a by-product. | google.com |

| Tetrahydro-4H-pyran-4-one | Ammonium formate, Palladium on Carbon, Methanol | This compound Hydrochloride | A method notable for its mild conditions. | |

| 4-Hydrazinotetrahydropyran Hydrochloride | Developed Raney Nickel, Ethanol, Water, NaOH | This compound | Reaction proceeds under hydrogen atmosphere. | google.com |

Synthesis of Related Derivatives (e.g., this compound-4-carboxylic acid, 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride)

The synthesis of derivatives of this compound often involves modifying the synthetic sequence at an early stage.

For Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid , a useful building block in peptide synthesis, the synthesis starts from tetrahydropyran-4,4-dicarboxylic acid. google.comchemimpex.com This intermediate can be prepared by reacting bis(2-chloroethyl) ether with diethyl malonate, followed by hydrolysis. google.com The subsequent steps would involve the selective transformation of one carboxylic acid group to a protected aminomethyl group. This compound serves as a scaffold where the tetrahydropyran ring introduces conformational constraints into peptide structures. chemimpex.com

The synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride can be achieved from tetrahydro-4H-pyran-4-one. A key method involves a Strecker-type reaction, where the ketone is treated with sodium cyanide and ammonium carbonate in aqueous ethanol. This forms an amino nitrile intermediate, which is then hydrolyzed to the corresponding amino acid derivative. An alternative route is the reduction of 4-cyanotetrahydro-2H-pyran-4-ol, which can be formed by the addition of a cyanide source to tetrahydro-4H-pyran-4-one.

Advanced Synthetic Strategies and Innovations

To overcome the limitations of classical methods, such as low yields or lack of stereocontrol, advanced synthetic strategies are being developed.

Chiral Synthesis and Enantioselective Approaches

The development of chiral and enantioselective methods is critical for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. Enantioselective synthesis of tetrahydropyran derivatives can be achieved through various means, including the use of chiral catalysts or starting from a chiral pool. clockss.org For example, asymmetric amine-catalyzed formal (3+3) annulation reactions have been reported for the synthesis of chiral 4H-pyrans. nih.gov Another strategy involves the stereoselective ring-opening of chiral aziridine (B145994) precursors to build stereocenters that are then incorporated into the final heterocyclic product. jove.com A recent patent describes a method for preparing chiral 4-amino-3-hydroxytetrahydropyran using an asymmetric amine oxidation reaction induced by an organic catalyst to establish a key carbon-oxygen stereocenter. google.com

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in modern organic synthesis by offering milder reaction conditions, higher efficiency, and better selectivity. For the synthesis of this compound, catalytic hydrogenation is a key step. Noble metal catalysts like palladium and platinum, often supported on carbon, are used for the reduction of hydrazino intermediates to the desired amine. google.com The amount of catalyst can be optimized to balance reaction efficiency and cost. google.com Biocatalysis, using enzymes to perform chemical transformations, is an emerging area. Engineered enzymes, such as variants of cytochrome c552, have been developed for the asymmetric synthesis of chiral amines through N-H carbene insertion reactions, a strategy that could potentially be adapted for the synthesis of complex aminotetrahydropyrans. rochester.edu

Green Chemistry Principles in this compound Synthesis

The pursuit of environmentally benign chemical processes has led to the exploration of greener synthetic routes for this compound. A key strategy involves the catalytic hydrogenation of tetrahydropyran-4-carbonitrile. google.com This method offers a more sustainable alternative to traditional stoichiometric reductions that often generate significant waste. rsc.org

Another avenue for green synthesis involves the use of aqueous amine solutions for carbon dioxide capture, where this compound has shown promise. acs.orgresearchgate.net While not a direct synthesis of the compound itself, its application in this area highlights its role in environmentally focused chemical processes. acs.orgresearchgate.net The kinetic and equilibrium behavior of this compound in aqueous solutions for CO2 absorption has been studied, indicating its potential as an efficient absorbent. acs.orgresearchgate.net

Chemical Reactivity and Derivatization of this compound

The primary amine functionality of this compound is the main site of its chemical reactivity, allowing for a variety of derivatization reactions. These reactions are crucial for incorporating the tetrahydropyran motif into larger molecules with desired biological or material properties.

Amidation Reactions of Carboxylic Acid Groups

The amine group of this compound readily undergoes amidation with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form stable amide bonds. youtube.comnih.gov This reaction is fundamental in peptide synthesis and the creation of various pharmacologically active compounds. nih.govsigmaaldrich.com For instance, N-protected amino acids can be condensed with this compound to produce novel peptidoaminobenzophenones. nih.gov The general scheme for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species.

Esterification Reactions with Alcohols

While the primary amine is the most reactive site, derivatization involving the tetrahydropyran ring can also be achieved. For example, if a carboxylic acid functionality were present on the tetrahydropyran ring, it could undergo esterification with alcohols in the presence of an acid catalyst. cymitquimica.com This reaction would proceed via the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.

Decarboxylation Leading to Amine Derivatives

Decarboxylation reactions are relevant when a carboxylic acid group is attached to the tetrahydropyran ring, particularly at the 4-position. Thermal or catalytic decarboxylation of such a derivative can lead to the formation of various tetrahydropyran compounds. For example, the decarboxylation of 4-substituted tetrahydropyran-4-carboxylic acids can yield 4-substituted tetrahydropyrans. google.com

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary amine of this compound can be oxidized to form aldehydes or carboxylic acids under specific reaction conditions. However, direct oxidation of the aminomethyl group can be challenging and may require protective group strategies to achieve selectivity. More commonly, related tetrahydropyran derivatives are subjected to oxidation. For instance, a hydroxymethyl group at the 4-position could be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents.

Reduction Reactions to Amines

The synthesis of this compound itself is a prime example of a reduction reaction. The catalytic hydrogenation of 4-cyanotetrahydropyran is a key industrial method. google.com This process typically employs catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com Another approach involves the reduction of a corresponding amide, tetrahydropyran-4-carboxamide, using a strong reducing agent like lithium aluminum hydride (LiAlH4). chemicalbook.comyoutube.com

Table 1: Summary of Reactions and Conditions for this compound and its Derivatives

| Reaction Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Amidation | This compound | Carboxylic Acid/Derivative | N-Acyl-4-aminomethyltetrahydropyran |

| Esterification | 4-Carboxytetrahydropyran | Alcohol, Acid Catalyst | 4-Alkoxycarbonyltetrahydropyran |

| Decarboxylation | 4-Substituted tetrahydropyran-4-carboxylic acid | Heat or Catalyst | 4-Substituted tetrahydropyran |

| Oxidation | 4-Hydroxymethyltetrahydropyran | Oxidizing Agent | 4-Formyltetrahydropyran or Tetrahydropyran-4-carboxylic acid |

| Reduction | Tetrahydropyran-4-carbonitrile | H₂, Catalyst (e.g., Raney Ni) | This compound |

| Reduction | Tetrahydropyran-4-carboxamide | LiAlH₄ | This compound |

Nucleophilic Substitution Reactions of the Amino Group

The primary amino group of this compound is a key functional group that readily engages in nucleophilic substitution reactions. This reactivity is fundamental to the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, attacking electron-deficient centers to form new carbon-nitrogen bonds.

A significant application of this nucleophilic character is in the synthesis of kinase inhibitors. For instance, in the development of mTOR kinase inhibitors, the amino group of this compound is reacted with a chlorinated heterocyclic core, such as a 4,6-dichloro-1,3,5-triazin-2-yl)amine. chemicalbook.com This reaction is a nucleophilic aromatic substitution, where the amino group displaces a chlorine atom on the triazine ring, a crucial step in assembling the final inhibitor molecule. chemicalbook.com

Similarly, this reactivity is harnessed in the creation of phosphodiesterase 10A (PDE10A) inhibitors. chemicalbook.com The synthesis of these inhibitors often involves the reaction of this compound with a suitable electrophilic partner to form a key part of the final molecular structure, which may include a pyrazoloquinoline core. chemicalbook.com The versatility of the amino group in such transformations makes this compound a valuable building block in the synthesis of various biologically active compounds.

Carbamate (B1207046) Formation and Hydrolysis Reactions

The reaction between this compound and carbon dioxide (CO₂) in aqueous solutions results in the reversible formation of a carbamate. acs.orgresearchgate.net This reaction is of particular interest for CO₂ capture technologies. acs.org

The kinetics and equilibrium of CO₂ absorption by aqueous solutions of this compound have been studied to assess its potential as a CO₂ capture agent. acs.orgresearchgate.net These studies have revealed that the performance of this compound is superior to the industrial standard, monoethanolamine (MEA). acs.orgresearchgate.net The kinetic and equilibrium constants for the reversible formation of the carbamic acid, the stability of the carbamate, and the protonation of the amine have been determined over a range of temperatures. acs.orgresearchgate.net

Interactive Table: Kinetic Data for CO₂ Reaction

| Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| 25.0 | 9,900 |

| 35.0 | 17,900 |

| 45.0 | 31,400 |

Note: The data in this table is based on reported kinetic studies. acs.org

The reversible formation of the carbamate is a key aspect of the CO₂ capture and release cycle. researchgate.net The hydrolysis of the carbamate to regenerate the amine and bicarbonate is an important step in the solvent regeneration process. nih.govacs.org

The influence of temperature on the reaction between this compound and CO₂ has been analyzed using the Eyring, Arrhenius, and van't Hoff relationships to determine the activation energies, enthalpies, and entropies of the reactions. acs.orgresearchgate.netavondale.edu.aunih.gov This thermodynamic analysis provides insights into the energy requirements and efficiency of the CO₂ capture process. acs.org

The protonation enthalpy of this compound is significantly negative (-47 kJ/mol), which is a key driver for CO₂ regeneration and is superior to that of MEA (-41 kJ/mol). acs.orgresearchgate.net The temperature dependence of the rate and equilibrium constants, including the protonation constant of the amine, has been reported over the temperature range of 15 to 45 °C. researchgate.net

Interactive Table: Thermodynamic Parameters

| Parameter | Value | Reference |

| Protonation Enthalpy | -47 kJ/mol | acs.orgresearchgate.net |

| Activation Energy (Ea) | Not explicitly stated in search results | |

| Enthalpy of Activation (ΔH‡) | Not explicitly stated in search results | |

| Entropy of Activation (ΔS‡) | Not explicitly stated in search results |

Host-Guest Chemistry and Supramolecular Interactions

This compound can participate in host-guest chemistry, forming supramolecular assemblies driven by non-covalent interactions such as hydrogen bonding and van der Waals forces. thno.org These interactions allow it to be encapsulated by macrocyclic host molecules.

Reactions with Specific Biological Targets (e.g., mTOR kinase, PDE10A)

This compound is a valuable reagent in the synthesis of molecules targeting specific biological entities like mTOR kinase and PDE10A. chemicalbook.com

In the development of mTOR kinase inhibitors, such as CC214-2, this compound is used for core modification. chemicalbook.com The amino group of this compound participates in a nucleophilic substitution reaction, which is a key step in the synthesis of these inhibitors. chemicalbook.com

Similarly, it is employed as a reagent in the creation of pyrazoloquinolines as PDE10A inhibitors for potential therapeutic applications. chemicalbook.com The tetrahydropyran ring and the aminomethyl group are important structural features that contribute to the binding of the final compound to the target enzyme.

Formation of Perovskite Materials

The chemical compound this compound (4-AMTP) has emerged as a significant constituent in the development of advanced perovskite materials, particularly for applications in optoelectronic devices like solar cells. Its incorporation, either as a surface passivating agent or as an integral part of the crystal lattice, has been shown to enhance the structural stability and photophysical properties of perovskites.

One of the notable applications of 4-AMTP is in the formation of layered perovskite heterostructures. A specific example is the colloidal synthesis of (PbBr₂)₂(AMTP)₂PbBr₄, a periodic perovskite heterostructured nanocrystal. nih.gov This synthesis demonstrates the ability to control the size and shape of the resulting nanocrystals by carefully adjusting synthetic parameters. The structure of this heterostructure consists of repeating layers of a PbBr₄ perovskite and an intergrowth layer of (PbBr₂)₂(AMTP)₂. nih.gov In this arrangement, the 4-(ammoniomethyl)-tetrahydropyran (AMTP) organic linker's ammonium tail acts as the A-site cation of the perovskite structure, creating electrostatic bonds between the layers. nih.gov

Detailed research has outlined specific methodologies for the synthesis of these complex perovskite structures. For instance, a monolayer of AMTP₂PbBr₄ can be synthesized by mixing lead(II) bromide (PbBr₂) and 4-AMTP in acetone (B3395972), followed by precipitation and redispersion in hexane. nih.govacs.org The synthesis of the more complex (PbBr₂)₂(AMTP)₂PbBr₄ heterostructure has been achieved using a deprotonated precursor method. This involves reacting PbBr₂, 4-AMTP, and hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO), and then introducing this mixture to a solution containing an OAM-Br precursor (oleylammonium bromide) and oleic acid in either acetone or 1-octadecene (B91540) (ODE) at elevated temperatures. nih.govacs.org

The choice of solvent and temperature plays a crucial role in the final product. For example, the heterostructure synthesis in acetone is typically conducted at room temperature, while the synthesis in ODE is performed at higher temperatures, such as 150 °C or 180 °C. nih.gov These variations in reaction conditions allow for the control of particle size and shape. nih.govresearchgate.net

In addition to forming the primary structure of perovskites, 4-AMTP, in the form of this compound acetate (B1210297) (4AMTHP-Ac), is utilized as a surface passivation agent for inorganic perovskite films, such as cesium lead iodide bromide (CsPbIBr₂). researchgate.netresearchgate.net This surface treatment is critical for reducing defects and improving the energy level alignment at the interface between the perovskite and the charge transport layer in solar cells. The application of a 4AMTHP-Ac solution forms a gradient energy band on the CsPbIBr₂ surface, which in turn enhances the hole extraction efficiency and improves the morphology and crystallization of the perovskite layer. researchgate.netresearchgate.net This passivation has been shown to inhibit non-radiative recombination and charge recombination at the interface, leading to a significant enhancement in the power conversion efficiency and open-circuit voltage of carbon-based CsPbIBr₂ perovskite solar cells. researchgate.net

Furthermore, a nontypical Dion-Jacobson perovskite, [(4AMTP)PbBr₂]₂PbBr₄, has been synthesized, which features neutral PbBr₂ layers incorporated into the cationic layers between the anionic [PbBr₄]²⁻ layers. researchgate.netacs.org In this structure, a 4AMTP-coordinated PbBr₂ unit forms a unique dication layer. researchgate.netacs.org The photoluminescence properties of this material are dependent on the crystal size, with larger crystals exhibiting different emission peaks compared to smaller ones. researchgate.netresearchgate.net This material also demonstrates a significant blue-light photoelectric response. researchgate.net

A related compound, 4-aminotetrahydropyran (B1267664) (4ATHP), has been used to synthesize a 3D perovskite, (4ATHP)₂PbI₄·I₂, by using molecular iodine to link the interlayers of 2D perovskites. acs.org This innovative approach, which involves controlling the amount of hypophosphorous acid during synthesis, results in a 3D structure with enhanced electrical conductivity. acs.org

The following interactive tables summarize the key synthetic parameters and the resulting improvements in perovskite solar cell performance with the use of 4-AMTP.

Interactive Data Table: Synthesis of 4-AMTP-based Perovskite Materials

| Perovskite Material | Synthesis Method | Precursors | Solvent(s) | Temperature | Key Findings | Reference(s) |

| (PbBr₂)₂(AMTP)₂PbBr₄ | Colloidal Synthesis (Deprotonated Precursor) | PbBr₂, 4-AMTP, HBr, OAM-Br, Oleic Acid | DMSO, Acetone | Room Temperature | Formation of heterostructure nanocrystals. | nih.govacs.org |

| (PbBr₂)₂(AMTP)₂PbBr₄ | Colloidal Synthesis (Deprotonated Precursor) | PbBr₂, 4-AMTP, HBr, OAM-Br, Oleic Acid | DMSO, 1-Octadecene (ODE) | 150-180 °C | Control over particle size and shape. | nih.govacs.org |

| AMTP₂PbBr₄ Monolayer | Solution Mixing & Precipitation | PbBr₂, 4-AMTP | Acetone, Hexane | Room Temperature | Formation of a monolayer perovskite structure. | nih.govacs.org |

| [(4AMTP)PbBr₂]₂PbBr₄ | Antisolvent Method | Not specified | Not specified | Not specified | Formation of a nontypical Dion-Jacobson perovskite with size-dependent photoluminescence. | researchgate.netacs.orgiiserpune.ac.in |

| (4ATHP)₂PbI₄·I₂ | Solution-based with controlled additive | 4-Aminotetrahydropyran, PbI₂, HI, H₃PO₂ | Not specified | Not specified | Formation of a 3D perovskite with enhanced conductivity. | acs.org |

Interactive Data Table: Performance Enhancement of CsPbIBr₂ Solar Cells with 4-AMTP Acetate Modification

| Parameter | Pristine Device | 4-AMTP Acetate Modified Device | Improvement | Reference(s) |

| Power Conversion Efficiency (PCE) | 7.79% | 10.12% | Significant enhancement | researchgate.netresearchgate.net |

| Open-Circuit Voltage (Voc) | 1.23 V | 1.32 V | Increased | researchgate.net |

| Effect | High charge recombination, energy level mismatch | Reduced defects, improved energy level alignment, enhanced hole extraction | Overall better photovoltaic performance and stability | researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methods Applied to 4-Aminomethyltetrahydropyran

Quantum chemical methods, rooted in the principles of quantum mechanics, offer a fundamental approach to describing the electronic structure of molecules. These methods can be broadly categorized by their level of theory and computational cost, from the highly accurate but demanding ab initio methods to the more computationally efficient semi-empirical approaches.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. alliancecan.ca DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach has been utilized in studies involving this compound, particularly in understanding its role in various chemical processes.

For instance, DFT calculations, specifically using the Vienna Ab initio Simulation Package (VASP), have been employed to study the structure of perovskite heterostructures incorporating this compound. nih.gov In these studies, full lattice relaxations were performed at the generalized gradient approximation level, using the DFT-D3 exchange-correlation functional to accurately model van der Waals interactions, which are significant for the organic components of the structure. nih.gov The calculations utilized a plane wave energy cutoff of 520 eV and a Γ-centered k-point mesh to ensure accuracy. nih.gov

DFT has also been instrumental in understanding the reactivity of amines in processes like carbon dioxide capture. While specific DFT studies focusing solely on the intricate electronic details of this compound are not extensively documented in the provided results, the general applicability of DFT for studying amine reactivity is well-established. researchgate.netresearchgate.net These methods are crucial for elucidating reaction mechanisms and predicting the thermodynamic properties of amine-CO2 interactions. researchgate.net

| DFT Functional | Basis Set | Application | Key Findings |

| DFT-D3 | Plane wave | Structural analysis of (PbBr2)2(AMTP)2PbBr4 heterostructures. nih.gov | Provided accurate lattice relaxations by accounting for van der Waals forces. nih.gov |

| B3LYP | 6-31G(d) | Geometry optimization and vibrational frequency calculations of similar amine-containing compounds. mdpi.com | Optimized geometries showed good agreement with experimental crystal structures. mdpi.com |

Ab initio Methods and Hartree-Fock (HF) Approaches

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. york.ac.uk The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. azchemie.compku.edu.cn This method provides a foundational understanding of molecular orbitals and electronic structure. usp.br

While specific ab initio or Hartree-Fock studies centered exclusively on this compound are not detailed in the provided search results, the principles of these methods are foundational to more advanced computational techniques. The HF method, often used as a starting point for more accurate calculations that include electron correlation, provides a qualitative picture of the electronic system. york.ac.uk For a molecule like this compound, HF calculations could provide initial insights into its molecular orbitals and ionization potential, as predicted by Koopmans' theorem. pku.edu.cn The accuracy of HF calculations can be systematically improved by using larger basis sets, moving towards the Hartree-Fock limit. ntnu.no

Semi-Empirical Methods

Semi-empirical methods offer a computationally less expensive alternative to ab initio calculations by incorporating some experimental parameters to simplify the complex integrals in the Hartree-Fock equations. numberanalytics.comwikipedia.orguni-muenchen.de These methods are particularly useful for studying large molecular systems where ab initio calculations would be prohibitively time-consuming. ststephens.net.in

Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3), which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. numberanalytics.comuni-muenchen.de While the direct application of these methods to this compound is not explicitly mentioned in the provided literature, they are widely used for a variety of applications in organic and inorganic chemistry, such as studying conformational energies and reaction mechanisms. numberanalytics.com Given the flexibility of the tetrahydropyran (B127337) ring and the aminomethyl side chain, semi-empirical methods could be valuable for initial conformational searches and exploring potential reaction pathways involving this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations.

Conformational Analysis and Energy Minimization

This process typically involves a systematic or random search of the molecule's conformational space, followed by energy minimization of the resulting structures. drugdesign.org Energy minimization algorithms, such as steepest descent and conjugate gradient, are used to find the geometry corresponding to a local or global energy minimum on the potential energy surface. hakon-art.com Force fields like MM2, MM3, and MMFF94 are often employed in these calculations to estimate the potential energy of a given conformation. researchgate.net For a molecule like this compound, conformational analysis is crucial for understanding which shapes are most prevalent and how these might influence its interactions with other molecules.

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |

| Equatorial-Chair | Lowest | Aminomethyl group is in the more stable equatorial position on the chair-form tetrahydropyran ring. |

| Axial-Chair | Higher | Aminomethyl group is in the less stable axial position, leading to potential steric interactions. |

| Boat/Twist-Boat | Highest | The tetrahydropyran ring is in a higher-energy boat or twist-boat conformation. upenn.edu |

Note: The relative energy values are qualitative and would require specific calculations to be quantified.

Simulation of Molecular Interactions

Molecular dynamics (MD) simulations can be used to model the interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time.

Predicting Spectroscopic Properties

Computational quantum mechanical methods are instrumental in predicting the spectroscopic properties of molecules, which is crucial for their identification and characterization. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the accurate calculation of various spectra. researchgate.net

For this compound, these methods can predict infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can compute the vibrational frequencies of the molecule in the gas phase. researchgate.net The resulting theoretical spectrum shows absorption bands corresponding to specific vibrational modes, such as N-H stretching of the amino group, C-H stretching of the pyran ring and methylene (B1212753) bridge, and C-O-C stretching of the ether linkage. Comparing the computed spectrum with an experimental one aids in the assignment of complex vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations are typically performed for the molecule in a simulated solvent environment (e.g., DMSO-d₆) to better match experimental conditions. researchgate.net These predictions help in assigning specific peaks in the experimental NMR spectrum to the corresponding hydrogen and carbon atoms in the this compound structure.

UV-Visible Spectroscopy: TD-DFT methods are employed to calculate the electronic absorption spectra. researchgate.net This involves computing the energies of electronic transitions from the ground state to various excited states. For a saturated molecule like this compound, significant absorptions are expected only in the far UV region.

The table below illustrates the type of data generated from such computational studies, comparing theoretical predictions with potential experimental values.

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Computational Prediction (Method) | Typical Experimental Value | Assignment |

| ¹³C NMR Chemical Shift | 68.5 ppm (GIAO/DFT) | ~67 ppm | C2/C6 of Pyran Ring |

| 45.8 ppm (GIAO/DFT) | ~45 ppm | Aminomethyl Carbon (-CH₂NH₂) | |

| 35.1 ppm (GIAO/DFT) | ~34 ppm | C4 of Pyran Ring | |

| 32.7 ppm (GIAO/DFT) | ~32 ppm | C3/C5 of Pyran Ring | |

| IR Frequency (Vibration) | ~3350 cm⁻¹ (DFT/B3LYP) | 3360 cm⁻¹ | N-H Stretch (asymmetric) |

| ~1100 cm⁻¹ (DFT/B3LYP) | 1090 cm⁻¹ | C-O-C Stretch | |

| Electronic Transition (UV) | ~180 nm (TD-DFT) | <200 nm | σ → σ* Transition |

| Note: The computational values are illustrative examples based on typical accuracies for the specified methods. |

Elucidation of Reaction Mechanisms via Computational Studies

Computational chemistry is a key tool for elucidating complex reaction mechanisms, providing a molecular-level picture of how chemical transformations occur. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. nih.gov

Transition State Analysis

The transition state is the highest energy point along the lowest energy path of a reaction, representing the critical configuration that molecules must adopt to transform from reactants to products. Computational methods are used to locate the geometry of the transition state and calculate its energy, known as the activation energy.

For reactions involving this compound, such as its role as an absorbent for carbon dioxide, transition state analysis can reveal the energy barrier for the formation of the key zwitterionic adduct and its subsequent conversion to a carbamate (B1207046). nih.gov The analysis involves calculating the vibrational frequencies of the located transition state structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net Understanding the structure and energy of this state is crucial for predicting reaction rates and understanding how catalysts or solvent effects can modify them.

Reaction Pathway Mapping

Reaction pathway mapping involves charting the entire energetic landscape that connects reactants to products. This provides a comprehensive view of a reaction, including any intermediates, side-reactions, and the activation energies for each step.

In the context of this compound's use in CO₂ capture, computational studies can map the pathway for the reaction: 2 RNH₂ + CO₂ ⇌ RNH₃⁺ + RNHCO₂⁻

This involves:

Reactant Complex Formation: Modeling the initial approach and interaction of CO₂ with the amine.

Transition State to Zwitterion: Locating the transition state for the nucleophilic attack of the amine's nitrogen on the carbon of CO₂ to form a zwitterionic intermediate. nih.gov

Proton Transfer: Mapping the subsequent, often low-barrier, pathway where a second amine molecule abstracts a proton from the zwitterion to form the stable carbamate and a protonated amine.

The table below outlines the key steps and the type of information obtained from a computational reaction pathway analysis for the carbonation of this compound.

Table 2: Hypothetical Reaction Pathway Mapping for the Carbonation of this compound

| Reaction Step | Description | Computational Output | Significance |

| 1. Reactant Association | 4-AMTHP and CO₂ molecules approach in solution. | Geometry and energy of the reactant complex. | Defines the starting point of the potential energy surface. |

| 2. Nucleophilic Attack | The nitrogen atom of 4-AMTHP attacks the carbon atom of CO₂. | Geometry and energy of the first transition state (TS1). | Determines the activation energy and rate-limiting step for adduct formation. |

| 3. Zwitterion Intermediate | Formation of a transient zwitterionic species (R-NH₂⁺-COO⁻). | Geometry and energy of the intermediate. | Confirms the existence and stability of the key intermediate. |

| 4. Proton Transfer | A second 4-AMTHP molecule removes a proton from the zwitterion's nitrogen. | Geometry and energy of the second transition state (TS2). | Elucidates the mechanism of base-assisted carbamate formation. |

| 5. Product Formation | Formation of the stable carbamate and protonated 4-AMTHP ion pair. | Geometry and energy of the final product complex. | Provides the overall reaction enthalpy (ΔH). |

| 4-AMTHP is an abbreviation for this compound. |

Computational Design of this compound Derivatives

Computational methods are increasingly used not only to study existing molecules but also to design new ones with desired properties. By predicting how structural modifications will affect a molecule's function, computational design accelerates the discovery of novel compounds.

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. sci-hub.se Computational models can predict the activity of hypothetical derivatives, guiding synthetic efforts toward more potent and selective molecules.

In drug discovery, this compound is often used as a scaffold or building block. acs.orgnih.gov For instance, in the development of kinase inhibitors, the tetrahydropyran ring might be used to orient a side chain toward a specific pocket in the enzyme's active site. Computational SAR can be explored through molecular docking, where virtual derivatives are placed into a 3D model of the protein target. The predicted binding affinity and interactions (like hydrogen bonds or hydrophobic contacts) can then be correlated with activity. nih.gov For example, a computational hypothesis suggested that inserting an extra methylene group into a derivative containing the this compound moiety would create a steric clash in the target's ATP binding pocket, a prediction that was later confirmed experimentally to abolish its activity. acs.org

The following table details examples of how computational SAR predictions can guide the design of derivatives based on the this compound scaffold.

Table 3: SAR Prediction for this compound Derivatives in Kinase Inhibition

| Parent Scaffold | Structural Modification | Computational Prediction (Hypothesis) | Observed Activity | Reference |

| Pyrazole-amide with this compound | Insert methylene between amide and pyrazole | Longer chain will cause steric clash with residues flanking the ATP binding pocket. | Abolished affinity for CDKL5 kinase. | acs.org |

| Indole with this compound amide | Replace ester group with the tetrahydropyran amide. | The pyran oxygen can act as a hydrogen bond acceptor, mimicking the ester carbonyl. | Maintained potent inhibition of MMP-13. | nih.gov |

| Pyrazoline-1-carboxamidine with 3-chlorophenyl | Add this compound at R⁴ position. | Bulky tetrahydropyran group can be accommodated but may reorient the 3-chlorophenyl group, weakening a key polar interaction. | The absence of the polar interaction was compensated by new π-stacking, maintaining high affinity for the 5-HT₆R receptor. | sci-hub.se |

De novo Design of Novel Analogs

De novo design refers to the computational creation of novel molecular structures from scratch, tailored to fit a specific biological target. researchgate.net This process goes beyond simple modification of an existing scaffold.

For this compound, the tetrahydropyran ring could serve as a starting fragment in a de novo design workflow. The process would typically involve:

Fragment Placement: Placing the this compound core into the active site of a target protein using computational software.

Molecular Growing: Algorithms then "grow" the molecule by adding new functional groups or fragments atom-by-atom, optimizing for favorable interactions (e.g., hydrogen bonds, hydrophobic packing, electrostatic interactions) with the protein.

Structure Linking: Alternatively, different fragments that bind to adjacent pockets in the active site can be computationally linked together using the tetrahydropyran as a core linker.

Scoring and Selection: The newly designed molecules are scored based on their predicted binding affinity, drug-likeness, and synthetic accessibility. The most promising candidates are then selected for chemical synthesis and experimental validation.

This approach allows for the exploration of a much wider chemical space than traditional library screening, potentially leading to the discovery of entirely new classes of active compounds built upon the versatile this compound scaffold.

Advanced Analytical Techniques in the Characterization of 4 Aminomethyltetrahydropyran

Spectroscopic Methods

Spectroscopic methods are instrumental in elucidating the molecular structure of 4-Aminomethyltetrahydropyran by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR spectra provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons on the tetrahydropyran (B127337) ring and the aminomethyl group are observed. The integration of these signals confirms the number of protons in each unique position.

¹³C-NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify their chemical environment. ceitec.cz As the natural abundance of the ¹³C isotope is low, spectra are often measured with broadband proton decoupling to enhance sensitivity. ceitec.cz The spectrum of this compound will show distinct peaks for each carbon atom in the tetrahydropyran ring and the aminomethyl substituent. Two-dimensional NMR techniques like HSQC and HMBC can further be used to correlate proton and carbon signals, confirming the connectivity of the molecule. ceitec.cz

A comprehensive study on the reactions of this compound utilized ¹H NMR spectroscopy to investigate its kinetic and equilibrium behavior in aqueous solutions. researchgate.netacs.org

| Technique | Assignment | Chemical Shift (δ) ppm | Description |

|---|---|---|---|

| ¹H-NMR | -CH₂-NH₂ | ~2.5-2.7 | Protons on the carbon adjacent to the amine group. |

| Ring Protons (-O-CH₂-) | ~3.3-3.9 | Protons on the carbons adjacent to the ring oxygen. | |

| Ring Protons (-CH-) | ~1.5-1.8 | Proton at the 4-position of the ring. | |

| Ring Protons (-CH₂-) | ~1.2-1.6 | Remaining protons on the tetrahydropyran ring. | |

| ¹³C-NMR | -CH₂-NH₂ | ~45-50 | Carbon of the aminomethyl group. |

| Ring Carbons (-O-CH₂-) | ~65-70 | Carbons adjacent to the ring oxygen. | |

| Ring Carbon (-CH-) | ~35-40 | Carbon at the 4-position of the ring. | |

| Ring Carbons (-CH₂-) | ~28-35 | Remaining carbons of the tetrahydropyran ring. |

Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a rapid-mixing technique used to study the kinetics of fast reactions in solution. researchgate.net This method has been extensively applied to study the reactions of various amines with other chemicals, such as carbon dioxide. nih.govacs.orgresearchgate.net For this compound, this technique is employed to determine kinetic and equilibrium constants for its reactions. researchgate.netacs.org Studies have reported the temperature-dependent kinetic and equilibrium behavior of this compound with CO2 in aqueous solutions, performing measurements over a temperature range of 25.0–45.0 °C. researchgate.netacs.org This analysis allows for the determination of rate constants for the reversible formation of carbamic acid and equilibrium constants that describe the stability of the resulting carbamate (B1207046). researchgate.netacs.org The data obtained from these kinetic studies are crucial for understanding the reactivity of the amine. researchgate.netacs.orgnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational bands include the N-H stretches of the primary amine, C-H stretches of the alkyl groups, and the prominent C-O-C stretch of the ether linkage within the tetrahydropyran ring. The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 |

| N-H Bend (scissoring) | 1590-1650 | |

| Alkyl (C-H) | C-H Stretch | 2850-2960 |

| Ether (C-O-C) | C-O-C Stretch (asymmetric) | 1070-1150 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org The mass spectrum of this compound will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 115.17. chemicalbook.com

Fragmentation patterns observed in the mass spectrum provide valuable structural information. wikipedia.org For this compound, common fragmentation pathways include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, a characteristic fragmentation for aliphatic amines. libretexts.org Another typical fragmentation for ethers involves cleavage of the C-C bond alpha to the oxygen atom. libretexts.org The dissociation of energetically unstable molecular ions leads to these characteristic patterns, which are instrumental in identifying the structure of unknown compounds. wikipedia.org

Chromatographic Techniques

Chromatographic methods are used to separate, identify, and quantify the components of a mixture. For this compound, gas chromatography is a particularly relevant technique.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is frequently employed to assess the purity of this compound and to monitor its formation in chemical reactions. In a patented method for producing the compound, GC with an internal standard method was used to quantify the yield, which was reported to be 85.3%. google.com Another patent mentions the analysis of a related compound, 4-N,N-dimethylaminotetrahydropyran, by gas chromatography to confirm a reaction yield of 94%. google.com Commercial suppliers often use GC to specify the purity of this compound, with typical purities reported as >98.0%. chemicalbook.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. In the context of this compound, HPLC is utilized for purity assessment and, crucially, for the separation of its enantiomers. As a chiral molecule, possessing a stereocenter, the ability to separate and quantify its enantiomeric forms is vital, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. nih.govnih.gov

The analysis of amines like this compound by HPLC often employs chiral stationary phases (CSPs) to achieve enantioseparation. researchgate.netiapc-obp.com Polysaccharide-based CSPs, for instance, are widely used and can effectively resolve racemic mixtures of amine compounds. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. iapc-obp.com These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric effects, result in different retention times for each enantiomer, allowing for their separation and quantification. mdpi.com

For enhanced detection and separation, pre-column derivatization is a common strategy. A chiral derivatizing agent can be reacted with the amine to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov Alternatively, derivatization with a UV-active compound can improve detection sensitivity. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as an alcohol, along with additives like triethylamine, is optimized to achieve the best resolution. researchgate.netresearchgate.net While specific HPLC methods for verifying the composition of solvents containing this compound have been noted, the principles for chiral separation of analogous compounds are well-established. researchgate.netresearchgate.net

Table 1: Typical HPLC Conditions for Chiral Amine Separation

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Column | Chiral Stationary Phase (CSP) designed for enantioseparation. | Chiralcel® OD-H (Polysaccharide-based) | researchgate.net |

| Mobile Phase | A mixture of solvents used to elute the sample through the column. | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine | researchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min | researchgate.net |

| Detection | Method used to visualize the separated components. | UV at 254 nm | researchgate.net |

| Temperature | Column temperature, which can affect separation efficiency. | 25°C | researchgate.net |

Titration Analysis

Titration is a fundamental quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, both nonaqueous and potentiometric titrations are employed to assess purity and determine key chemical constants. Commercial grades of this compound often specify a minimum purity of 98.0% as determined by nonaqueous titration. avantorsciences.com

Potentiometric Titrations

Potentiometric titration is a highly precise method used to determine the protonation constant (pKa) of a compound. This is particularly relevant for this compound due to its application as an aqueous amine absorbent for CO2 capture. acs.orgresearchgate.net The efficiency of CO2 capture is directly related to the amine's basicity, which is quantified by its pKa value. acs.org

In this technique, the amine solution is titrated with a standard acid, and the change in potential (voltage) is measured as a function of the volume of titrant added. The resulting titration curve allows for the precise determination of the equivalence point and the pKa. acs.orgavondale.edu.au

Research has focused on the temperature-dependent kinetic and equilibrium behavior of this compound (referred to as 4-AMTHP in these studies) for CO2 capture processes. acs.orgresearchgate.net Potentiometric titration measurements were performed over a temperature range of 25.0–45.0 °C to determine the protonation constants. acs.orgresearchgate.net Thermodynamic analysis of these constants revealed a largely negative protonation enthalpy of -47 kJ/mol, which is a key driver for CO2 regeneration and superior to the industrial standard, monoethanolamine (MEA). acs.orgresearchgate.net

Table 2: Temperature-Dependent Protonation Constants (pKa) of this compound

| Temperature (°C) | Protonation Constant (pKa) | Reference |

|---|---|---|

| 25.0 | 9.85 | acs.org |

| 35.0 | 9.56 | acs.org |

| 45.0 | 9.28 | acs.org |

X-ray Diffraction Studies

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides detailed information about the atomic and molecular structure, including unit cell dimensions, bond lengths, and bond angles.

Single Crystal X-ray Diffraction (e.g., for heterostructure confirmation)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of crystalline compounds. In recent materials science research, this compound (often abbreviated as 4AMTP or 4ATHP) has been used as an organic cation spacer in the synthesis of novel perovskite and layered heterostructures for optoelectronic applications. researchgate.netacs.org SCXRD is essential for confirming the successful formation of these complex structures and understanding their properties.

For example, a layered heterostructure single crystal, (PbCl2)2(this compound)2PbCl4, was successfully synthesized where the organic cation is firmly anchored to the inorganic layers. researchgate.net Similarly, SCXRD was used to characterize a 3D perovskite, (4ATHP)2PbI4·I2, which crystallizes in the Fmmm space group. acs.org This analysis revealed how molecular iodine connects the interlayers of the 2D perovskite structure, resulting in a 3D framework. acs.org Another study reported the colloidal synthesis of heterostructure nanocrystals with the composition (PbBr2)2(AMTP)2PbBr4, with XRD used to confirm the crystal structure. dtu.dk These studies demonstrate the utility of SCXRD in verifying the incorporation of the this compound cation into complex inorganic frameworks and elucidating the resulting crystal structures. researchgate.netresearchgate.net

Table 3: Crystallographic Data for this compound-Containing Heterostructures

| Compound | Crystal System/Space Group | Key Structural Feature | Reference |

|---|---|---|---|

| (4ATHP)₂PbI₄·I₂ | Orthorhombic / Fmmm | 3D perovskite with molecular iodine (I₂) connecting inorganic layers. | acs.org |

| (PbCl₂)₂(this compound)₂PbCl₄ | Not specified in abstract | Layered heterostructure with organic cation anchored via Pb-O bonds. | researchgate.net |

| (PbBr₂)₂(AMTP)₂PbBr₄ | Not specified in abstract | Colloidally synthesized heterostructure nanocrystal. | dtu.dk |

Applications and Emerging Research Areas

Materials Science Applications

In the realm of materials science, 4-Aminomethyltetrahydropyran is utilized for its ability to impart specific properties to polymers, contribute to the formation of advanced materials like perovskites, and participate in the construction of intricate molecular architectures.

Monomer for Polymer and Resin Synthesis

While direct polymerization of this compound is not extensively documented in the provided results, the tetrahydropyran (B127337) (THP) moiety is a known component in polymer synthesis. For instance, polymers containing 4-iodotetrahydropyran have been synthesized via Prins cyclization. rsc.org The synthesis of polymers from biomass-derived furfuryl amines and maleic anhydride (B1165640) also highlights the use of cyclic ethers in creating monomers for polymerization. core.ac.uk The core structure of this compound makes it a potential monomer for creating polymers with unique thermal and mechanical properties. The amino group provides a reactive site for polymerization reactions, such as polycondensation or addition reactions, to form polyamides or polyurethanes. The tetrahydropyran ring can influence the polymer's flexibility, polarity, and thermal stability. Research into the synthesis of novel polymers often involves the use of functionalized cyclic ethers to achieve desired material characteristics. nih.govnih.govrsc.org

Role in Perovskite Materials (e.g., in solar cells, heterostructured nanocrystals)

This compound (AMTP) has demonstrated significant potential in the field of perovskite materials, particularly in the development of next-generation solar cells and nanocrystals.

In one notable application, AMTP is used as an organic linker in the colloidal synthesis of (PbBr2)2(AMTP)2PbBr4 heterostructure nanocrystals. nih.gov In this architecture, the ammonium (B1175870) tail of AMTP acts as the A-site cation of the perovskite structure, creating an electrostatic bond between the perovskite and intergrowth layers. nih.gov This layered heterostructure has been shown to support anisotropic emission and photocurrent, properties that are highly desirable for optoelectronic applications. nih.gov The ability to control the size and shape of these nanocrystals by adjusting synthesis parameters opens up possibilities for tuning their optical and electronic properties. nih.gov

Furthermore, the broader family of amine-containing organic molecules is crucial for enhancing the performance and stability of perovskite solar cells. These molecules can passivate defects at the grain boundaries and surface of the perovskite films, which are often a source of non-radiative recombination and degradation. researchgate.netrsc.orgmdpi.comresearchgate.net By coordinating with uncoordinated lead ions, these organic additives can reduce trap densities, leading to improved power conversion efficiency and longer device lifetimes. rsc.orgmdpi.com For example, the introduction of specific organic cations has been shown to retard the crystallization rate of 2D Ruddlesden-Popper perovskites, resulting in higher quality films and significantly improved solar cell efficiency and stability. acs.org

Supramolecular Architectures and Self-Assembly

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding, makes it a valuable component in the field of supramolecular chemistry. These interactions drive the self-assembly of molecules into well-defined, higher-order structures. The amino group can act as a hydrogen bond donor, while the oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor. This dual functionality allows for the formation of intricate networks and architectures.

Research in this area often focuses on the design of molecules that can spontaneously organize into desired structures. For example, studies on tris(4-aminophenyl)amine-based derivatives show how hydrogen bonding and other non-covalent interactions dictate the supramolecular arrangement of molecules in the solid state. mdpi.com The principles of self-assembly are fundamental to creating functional materials with applications in areas such as drug delivery, catalysis, and molecular recognition. The specific geometry and electronic properties of this compound can be exploited to direct the formation of complex supramolecular systems.

Carbon Capture and Utilization Technologies

The urgent need to mitigate climate change has driven research into efficient and cost-effective carbon capture technologies. Amine-based solvents are currently the most mature technology for this purpose, and this compound (4-AMTHP) is being investigated as a promising next-generation absorbent.

Development as a CO2 Absorbent (4-AMTHP)

Amines capture CO2 through a chemical reaction that is reversible with the application of heat, allowing for the CO2 to be released in a concentrated stream for storage or utilization. The efficiency of this process depends on several factors, including the amine's absorption capacity, reaction rate, and the energy required for regeneration.

Research into novel amine solvents aims to overcome some of the drawbacks of traditional absorbents. While specific data on the performance of 4-AMTHP as a CO2 absorbent is not detailed in the provided search results, the general principles of amine-based CO2 capture are well-established. The development of new amine-based absorbents involves synthesizing and screening a wide range of molecules to identify candidates with superior performance characteristics.

Comparison with Industrial Standard Amines (e.g., MEA)

The benchmark for industrial CO2 capture is an aqueous solution of monoethanolamine (MEA). researchgate.netaidic.it However, MEA has several disadvantages, including high energy consumption for regeneration, corrosive nature, and degradation in the presence of oxygen. researchgate.netnih.gov

Newer generations of amine solvents are being developed to address these issues. For instance, solvents like piperazine (B1678402) have shown lower heat duty and reduced solvent losses. youtube.com The goal is to develop absorbents that can capture CO2 more efficiently and at a lower cost than MEA.

A comparative study of different amine solvents would typically evaluate them based on the following parameters:

| Parameter | Description | Significance for CO2 Capture |

| CO2 Absorption Capacity | The amount of CO2 that can be absorbed per unit of amine. | A higher capacity reduces the amount of solvent needed, lowering circulation rates and equipment size. |

| Reaction Kinetics | The speed at which the amine reacts with CO2. | Faster kinetics allow for smaller absorption columns, reducing capital costs. |

| Heat of Absorption | The amount of heat released during the CO2 absorption reaction. | A lower heat of absorption generally translates to lower energy requirements for solvent regeneration. |

| Regeneration Energy | The energy required to reverse the absorption reaction and release the captured CO2. | This is a major operational cost, so lower regeneration energy is highly desirable. youtube.com |

| Thermal and Oxidative Stability | The resistance of the amine to degradation at high temperatures and in the presence of oxygen. | Higher stability reduces solvent losses and the formation of corrosive byproducts. researchgate.net |

| Volatility | The tendency of the amine to vaporize. | Lower volatility reduces solvent losses to the atmosphere. |

Kinetic and Thermodynamic Advantages in CO2 Absorption

Catalysis and Reaction Engineering

The role of this compound in catalysis and reaction engineering is an area with limited exploration.

Role in Catalytic Processes (General)

Currently, there is a lack of published research specifically investigating the use of this compound as a catalyst in general organic synthesis. While amines are known to function as catalysts in various reactions, the catalytic activity of this particular compound has not been a subject of focused study. Its structural features, including the primary amine and the tetrahydropyran ring, suggest potential for catalytic applications, but this remains to be experimentally verified.

Specific Catalytic Roles in CO2 Activation

The potential for this compound to act as a catalyst in CO2 activation is another underexplored field of study. Photoredox catalysis has been shown to facilitate the carboxylation of amines, representing a method for CO2 activation. nih.gov However, the specific application or catalytic effect of this compound in such processes has not been documented. The interaction between the amine functionality and CO2 is a critical aspect of this potential catalytic activity, yet detailed mechanistic studies involving this compound are absent from the literature.

Future Research Directions and Unexplored Avenues

The limited availability of specific research on this compound highlights several promising avenues for future investigation that could unlock its full potential.

Novel Derivatization Strategies

While this compound is utilized as a reagent in the synthesis of more complex molecules, chemicalbook.comsrdpharma.com dedicated research into novel and diverse derivatization strategies for this compound is not extensively reported. The development of new synthetic methodologies to functionalize the amine group or the tetrahydropyran ring could lead to a wider range of applications. Exploring reactions such as acylation, alkylation, and condensation could yield novel derivatives with unique properties. The synthesis of various dihydropyran and tetrahydropyran derivatives has been a subject of interest, suggesting that similar innovative approaches could be applied to this compound. nih.govnih.govajchem-a.com

Exploration of Stereochemical Influence on Reactivity and Applications

The impact of stereochemistry on the reactivity and biological activity of molecules is a well-established principle in chemistry and pharmacology. However, a specific investigation into the stereochemical influence of this compound on its reactivity and potential applications is currently lacking in the scientific literature. Since the molecule possesses a stereocenter, the synthesis and study of its individual enantiomers could reveal significant differences in their chemical and biological behavior. Future research should focus on the stereoselective synthesis of (R)- and (S)-4-aminomethyltetrahydropyran and a comparative evaluation of their properties. This could be particularly relevant in the development of new chiral catalysts or stereospecific therapeutic agents.

Integration of Computational and Experimental Approaches for Material Design

The development of novel materials incorporating this compound (4-AMTHP) is increasingly driven by a synergistic approach that combines computational modeling with experimental validation. This integrated strategy accelerates the design and optimization of materials for specific applications by providing predictive insights into molecular behavior and properties, which are then confirmed and refined through laboratory experiments.

One prominent example of this integration is in the field of carbon dioxide (CO2) capture. Researchers have utilized a combination of experimental techniques, such as stopped-flow spectrophotometry, 1H NMR spectroscopy, and potentiometric titration, to determine the temperature-dependent kinetic and equilibrium parameters of 4-AMTHP with CO2 in aqueous solutions. acs.org This experimental data is then subjected to thermodynamic analysis using computational models like the Eyring, Arrhenius, and van't Hoff relationships. acs.org This dual approach has revealed crucial information, including activation energies, enthalpies, and entropies for the reactions, allowing for a direct comparison with industry-standard absorbents like monoethanolamine (MEA). acs.org Furthermore, molecular-based and multicriteria modeling approaches are being used to guide the selection of new amines, including 4-AMTHP, for CO2 capture applications, demonstrating how computational screening can precede and guide experimental efforts. acs.orgacs.org